molecular formula C27H30BrNO8 B11221923 Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11221923
M. Wt: 576.4 g/mol
InChI Key: ODUKCBQOAQHLQQ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups, as well as bromine and dimethyl substituents

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3-bromo-4-ethoxy-5-methoxybenzaldehyde and 3,4-dimethoxybenzylamine. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final dihydropyridine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy and ethoxy groups, as well as the bromine atom, allows it to form various non-covalent interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity

Properties

Molecular Formula

C27H30BrNO8

Molecular Weight

576.4 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30BrNO8/c1-7-37-25-20(28)11-17(12-23(25)34-4)24-18(26(30)35-5)14-29(15-19(24)27(31)36-6)13-16-8-9-21(32-2)22(10-16)33-3/h8-12,14-15,24H,7,13H2,1-6H3

InChI Key

ODUKCBQOAQHLQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC)OC

Origin of Product

United States

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